molecular formula C9H5NO5 B13177537 1,3-Benzoxazole-2,5-dicarboxylic acid

1,3-Benzoxazole-2,5-dicarboxylic acid

Cat. No.: B13177537
M. Wt: 207.14 g/mol
InChI Key: VDRNOOKEVKPNSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Types of Reactions

1,3-Benzoxazole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized benzoxazole derivatives .

Mechanism of Action

The mechanism of action of 1,3-Benzoxazole-2,5-dicarboxylic acid involves its interaction with various biological targets. The compound can form π-π stacking or π-cation interactions with host molecules due to its planar benzene ring. The 1-oxygen and 3-nitrogen of the oxazole moiety act as hydrogen bond acceptors, engaging in non-covalent interactions with biological targets . These interactions can modulate the activity of enzymes or proteins involved in disease pathways, such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H5NO5

Molecular Weight

207.14 g/mol

IUPAC Name

1,3-benzoxazole-2,5-dicarboxylic acid

InChI

InChI=1S/C9H5NO5/c11-8(12)4-1-2-6-5(3-4)10-7(15-6)9(13)14/h1-3H,(H,11,12)(H,13,14)

InChI Key

VDRNOOKEVKPNSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(O2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.